Padsevonil - 1294000-61-5

Padsevonil

Catalog Number: EVT-278623
CAS Number: 1294000-61-5
Molecular Formula: C14H14ClF5N4O2S
Molecular Weight: 432.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Padsevonil, chemically known as (4R)-4-(2-chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one, is a novel antiepileptic drug (AED) candidate. [] It was rationally designed through a medicinal chemistry program aiming to create compounds with high affinity for synaptic vesicle 2 (SV2) proteins and low-to-moderate affinity for the benzodiazepine binding site on GABAA receptors. [] This dual-target approach makes Padsevonil a first-in-class AED candidate. [, ] Its development aimed to address the unmet need for effective treatment options for individuals with drug-resistant epilepsy. []

Molecular Structure Analysis

The molecular structure of Padsevonil is provided in a corrigendum to a research article. [] It is characterized by a complex heterocyclic structure incorporating pyrrolidinone, imidazothiadiazole, and difluoroethyl moieties. The specific arrangement of these structural elements contributes to its unique binding interactions with its target proteins, SV2 and GABAA receptors.

Mechanism of Action

Presynaptic Action:

Padsevonil demonstrates high affinity for all three isoforms of synaptic vesicle protein 2 (SV2A, SV2B, and SV2C). [] This interaction is believed to modulate neurotransmitter release, potentially by influencing vesicle trafficking and fusion at the synapse. [, ] Interestingly, Padsevonil displays a different binding profile compared to selective SV2A ligands levetiracetam and brivaracetam. It exhibits slower binding kinetics and its binding is not potentiated by the allosteric modulator UCB1244283. []

Postsynaptic Action:

Padsevonil also interacts with GABAA receptors, specifically at the benzodiazepine binding site. [, ] It acts as a partial agonist at this site, enhancing the inhibitory effects of GABA, a major inhibitory neurotransmitter in the brain. [, ]

The combined pre- and postsynaptic actions of Padsevonil are thought to contribute to its antiseizure effects. [] Research suggests that its unique mechanism of action, targeting both SV2 and GABAA receptors, might confer greater efficacy than drugs that solely target SV2A or the benzodiazepine site. []

Applications

The primary application of Padsevonil explored in the provided literature is its potential as a treatment for epilepsy, particularly focal epilepsy which is characterized by seizures originating from a specific area in the brain. [, , , ]

  • Preclinical Studies: In various rodent models of epilepsy, Padsevonil has shown promising antiseizure activity. [, ] These models include those considered to represent drug-resistant epilepsy, highlighting its potential in addressing this significant clinical challenge. []
  • Clinical Trials: Padsevonil has been investigated in clinical trials for the treatment of drug-resistant focal epilepsy. [, , ] While a Phase IIa trial showed some promising signals of efficacy, a subsequent Phase IIb trial did not meet its primary endpoints. [, ]
  • Translational Research: The development of Padsevonil involved a translational research approach, where findings from preclinical studies informed the design of clinical trials. [] For example, positron emission tomography (PET) imaging studies were conducted in healthy volunteers to determine the optimal Padsevonil target occupancy associated with antiseizure activity observed in preclinical models. [, ] This approach aimed to enhance the translation of preclinical findings to clinical efficacy.

    Compound Description: Levetiracetam ((2S)-2-(2-oxopyrrolidin-1-yl)butanamide) is a widely prescribed antiepileptic drug (AED) known for its unique mechanism of action involving binding to synaptic vesicle protein 2A (SV2A). [, ]

Brivaracetam

    Compound Description: Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide) is a newer AED that, like Levetiracetam, selectively binds to SV2A. [, , ]

Zolpidem

    Compound Description: Zolpidem is a widely used non-benzodiazepine hypnotic medication known for its agonist activity at the benzodiazepine site on GABAA receptors. []

    Compound Description: Diazepam is a classical benzodiazepine drug recognized for its anxiolytic, sedative, and anticonvulsant properties, primarily mediated through its action on GABAA receptors. []

    Relevance: Diazepam serves as a reference compound when comparing the anticonvulsant profile and potential for tolerance development of Padsevonil. [] While both compounds interact with GABAA receptors, Padsevonil displays a more favorable profile in terms of tolerance. Preclinical studies indicate that, unlike Diazepam, Padsevonil does not induce tolerance to its antiseizure effects. [] This lack of tolerance is a crucial advantage for an antiepileptic medication, as it ensures long-term effectiveness.

    Compound Description: Cenobamate is a recently approved AED that has shown remarkable efficacy in treating focal seizures, surpassing the effectiveness of many newer ASMs. [] Although initially discovered through phenotype-based screening, Cenobamate's mechanism of action is now thought to involve dual action, potentially targeting both voltage-gated sodium channels and enhancing GABAergic signaling. []

    Relevance: The discovery and success of Cenobamate highlight the potential of multi-target drugs like Padsevonil in treating complex neurological disorders like epilepsy. [] While the specific targets and mechanisms of Cenobamate are still being elucidated, its dual action, particularly the enhancement of GABAergic signaling, shares similarities with Padsevonil's combined presynaptic and postsynaptic actions. []

    Compound Description: UCB1244283 is a known positive allosteric modulator of SV2A, capable of enhancing the binding of certain ligands to this protein. []

    Relevance: UCB1244283 serves as a tool compound to differentiate Padsevonil’s binding interaction with SV2A from that of other SV2A ligands. Unlike Levetiracetam and Brivaracetam, whose binding to SV2A is potentiated by UCB1244283, Padsevonil’s binding remains unaffected. [] This lack of potentiation suggests a distinct binding mode and potentially a different binding site for Padsevonil on SV2A.

Properties

CAS Number

1294000-61-5

Product Name

Padsevonil

IUPAC Name

(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one

Molecular Formula

C14H14ClF5N4O2S

Molecular Weight

432.8 g/mol

InChI

InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m1/s1

InChI Key

DCXFIOLWWRXEQH-SSDOTTSWSA-N

SMILES

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl

Solubility

Soluble in DMSO

Synonyms

Padsevonil; UCB-0942; UCB 0942; UCB0942

Canonical SMILES

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl

Isomeric SMILES

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@H](CC3=O)CC(F)(F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.